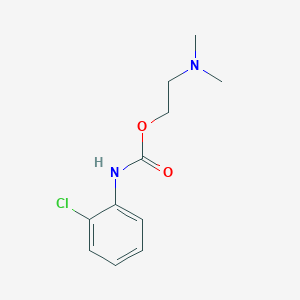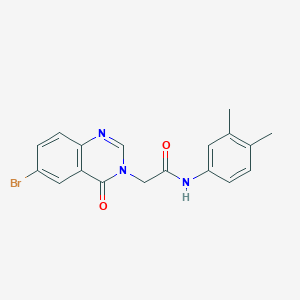
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Acetamide Formation: The brominated quinazolinone is reacted with 3,4-dimethylaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studying its effects on various biological pathways and its potential as a tool for probing cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: Exploring its use in the development of new materials, catalysts, or other industrial applications.
作用机制
The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and other proteins, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the bromine and dimethyl groups, which may affect its biological activity and properties.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which could lead to different reactivity and biological effects.
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a single methyl group, potentially altering its properties.
Uniqueness
The presence of the bromine atom and the 3,4-dimethylphenyl group in 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide may confer unique reactivity and biological activity compared to other similar compounds. These structural features could influence its interactions with biological targets and its overall pharmacokinetic and pharmacodynamic properties.
属性
CAS 编号 |
853318-83-9 |
|---|---|
分子式 |
C18H16BrN3O2 |
分子量 |
386.2 g/mol |
IUPAC 名称 |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-11-3-5-14(7-12(11)2)21-17(23)9-22-10-20-16-6-4-13(19)8-15(16)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI 键 |
MXDHKUYNVGEYFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
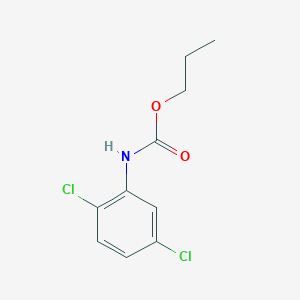

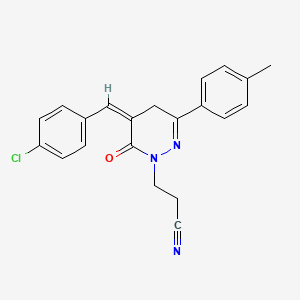
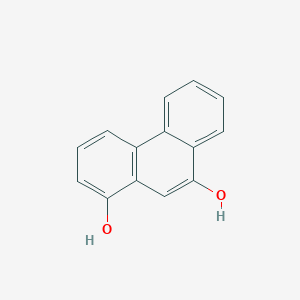
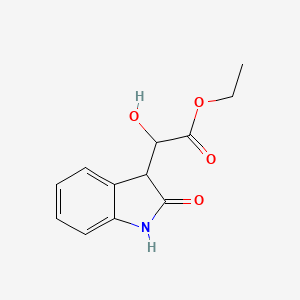
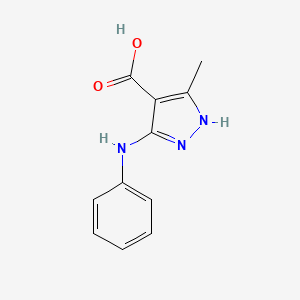

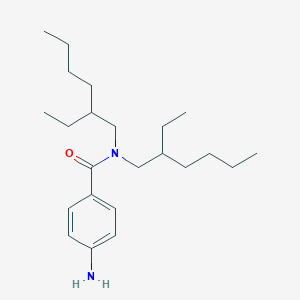

![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
